molecular formula C23H26N4O2S B3206628 N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 1040671-33-7

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No. B3206628
CAS RN: 1040671-33-7
M. Wt: 422.5 g/mol
InChI Key: HWGIYHWKRFOKLE-UHFFFAOYSA-N
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Description

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methylbenzenesulfonamide, also known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitotic progression and cell division. The overexpression of Aurora A kinase has been linked to the development and progression of various types of cancer. As a result, Aurora A kinase inhibitors, such as MLN8054, have been developed as potential anticancer agents.

Mechanism of Action

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methylbenzenesulfonamide inhibits Aurora A kinase, which plays a crucial role in mitotic progression and cell division. By inhibiting Aurora A kinase, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately cell death. In addition, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit tumor angiogenesis. In clinical studies, this compound has been shown to have some efficacy in treating solid tumors, with some patients showing partial responses or stable disease.

Advantages and Limitations for Lab Experiments

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that targets a specific kinase, making it a useful tool for studying the role of Aurora A kinase in cancer cell growth and proliferation. In addition, this compound has been extensively studied in preclinical and clinical studies, providing a wealth of information on its mechanism of action and potential therapeutic applications.
However, there are also some limitations to using this compound in lab experiments. It has been shown to have some off-target effects, which could complicate the interpretation of results. In addition, this compound has shown limited efficacy in clinical trials, suggesting that it may not be a highly effective anticancer agent on its own.

Future Directions

There are several future directions for research on N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methylbenzenesulfonamide. One potential direction is to investigate the use of this compound in combination with other anticancer agents, such as chemotherapy or targeted therapies. This could potentially enhance its efficacy and overcome some of its limitations as a single agent.
Another future direction is to investigate the role of Aurora A kinase in other diseases beyond cancer. Aurora A kinase has been implicated in several other diseases, such as Alzheimer's disease and Parkinson's disease, and this compound could potentially be useful in these contexts as well.
Finally, further research is needed to better understand the mechanism of action of this compound and its off-target effects. This could help to optimize its use in lab experiments and potentially lead to the development of more effective anticancer agents in the future.

Scientific Research Applications

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methylbenzenesulfonamide has been extensively studied in preclinical and clinical studies as a potential anticancer agent. In preclinical studies, this compound has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In clinical studies, this compound has shown some efficacy in treating solid tumors, such as ovarian and pancreatic cancers.

properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-18-6-12-21(13-7-18)30(28,29)26-20-10-8-19(9-11-20)22-14-15-23(25-24-22)27-16-4-2-3-5-17-27/h6-15,26H,2-5,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGIYHWKRFOKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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